ABT-670

Description

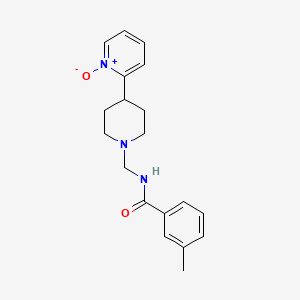

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMPCXNEPHBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212235 | |

| Record name | ABT-670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630119-43-6 | |

| Record name | 3-Methyl-N-[[4-(1-oxido-2-pyridinyl)-1-piperidinyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630119-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT-670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630119436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-670 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6071XH2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings

Mechanism of Action as a Selective Dopamine D4 Receptor Agonist

This compound functions as a selective agonist of the dopamine D4 receptor targetmol.comadooq.com. This selectivity positions it as a valuable tool for investigating the specific roles of the D4 receptor subtype within the broader dopaminergic system wikiwand.com.

In in vitro studies, this compound has demonstrated specific potency across different species' D4 receptors. The half-maximal effective concentration (EC50) values for this compound at human, ferret, and rat D4 receptors highlight its affinity for this receptor subtype. targetmol.comadooq.com

Table 1: In Vitro Potency (EC50) of this compound at Dopamine D4 Receptors Across Species

| Species D4 Receptor | EC50 (nM) | Source |

| Human D4 | 89 | targetmol.comadooq.com |

| Ferret D4 | 160 | targetmol.comadooq.com |

| Rat D4 | 93 | targetmol.comadooq.com |

This compound is characterized by its selective agonism at the dopamine D4 receptor, with some D4R-selective compounds showing over 100-fold selectivity against other D2-like receptors targetmol.comadooq.comnih.gov.

When compared to other established dopamine D4 receptor ligands, this compound exhibits distinct characteristics in its agonist activity. This compound has been noted to possess markedly less affinity for dopamine D4 receptors compared to ABT-724 researchgate.net. Despite this difference in affinity, this compound is known to have similar efficacy to ABT-724 researchgate.netamegroups.org.

In comparison to apomorphine (B128758), a non-selective dopamine agonist, this compound is described as being less potent and having less efficacy researchgate.net. Apomorphine is a potent, non-selective dopamine agonist that activates both D1 and D2 dopamine receptors, with a higher activity at D2 wikipedia.orgmims.com. ABT-724, another D4 receptor agonist, has been characterized as a potent partial agonist at the human D4 receptor with an EC50 of 12.4 nM tocris.com. Both apomorphine and ABT-724 have been shown to induce potent but partial agonist responses when compared to dopamine, with EC50 values of 4.3 nM and 12.4 nM, respectively researchgate.net.

Table 2: Comparative Agonist Activity of this compound with Other D4 Receptor Ligands

| Compound | Receptor Selectivity | Potency/Efficacy Comparison to this compound | EC50 (nM) (where available) | Source |

| This compound | Selective D4 Agonist | - | Human D4: 89 | targetmol.comadooq.com |

| ABT-724 | Selective D4 Agonist | This compound has less affinity, similar efficacy | Human D4: 12.4 | researchgate.nettocris.comresearchgate.net |

| Apomorphine | Non-selective Dopamine Agonist (D1/D2, D4) | This compound is less potent and has less efficacy | D4: 4.3 (partial agonist) | researchgate.netwikipedia.orgmims.comresearchgate.net |

Interactions with Other Neurotransmitter Systems

While specific detailed mechanisms for this compound's interactions with other neurotransmitter systems are not extensively documented in the provided sources, the dopamine D4 receptor class, to which this compound belongs, is known to influence various neuronal pathways. Dopamine D4 receptors are predominantly expressed in the prefrontal cortex (PFC) and hippocampus, brain regions critical for cognitive and emotional functions, including attention, exploratory behavior, and performance in cognitive tasks nih.govacs.org.

Activation of D4 receptors can modulate GABAergic interneurons, leading to a decrease in functional GABA-A receptor levels at the plasma membrane by affecting actin depolymerization nih.govmdpi.com. Furthermore, in specific brain regions such as the lateral habenula, D4 receptors may be preferentially activated by norepinephrine (B1679862) rather than dopamine acs.org. Non-selective dopamine agonists like apomorphine, which also interact with D4 receptors, have been observed to act as antagonists at 5-HT2 and alpha-adrenergic receptors with high affinity, suggesting a broader potential for interaction within the D4 agonist class with other monoaminergic systems wikipedia.org.

Intracellular Signaling Cascades Mediated by D4 Receptor Activation by this compound

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like subfamily of dopamine receptors nih.govacs.org. This subfamily shares a common Gαi/o-coupled signaling mechanism nih.govacs.org. Activation of D4 receptors typically leads to the inhibition of cyclic AMP (cAMP) production acs.orgmdpi.com.

Beyond the canonical cAMP pathway, D4 receptor activation can trigger other intracellular signaling cascades. These include the activation of the extracellular signal-regulated kinase (ERK) cascade, which can be dependent on the transactivation of the platelet-derived growth factor beta (PDGFβ) receptor, a type of receptor tyrosine kinase nih.govmdpi.com. Additionally, D4 receptor activation has been shown to induce changes in intracellular calcium (Ca2+) levels, particularly when the receptors are co-expressed with chimeric G proteins, such as Gqo5, which facilitate coupling to phospholipase C pathways researchgate.netresearchgate.net. Other reported intracellular effects of D4 receptor activation include the opening of Kir3 potassium channels and the release of arachidonic acid mdpi.com.

Preclinical Efficacy and Pharmacological Characterization

In Vivo Efficacy Studies in Animal Models

Preclinical investigations have extensively utilized animal models, primarily male rats, to assess the erectogenic properties of ABT-670. These studies provide crucial insights into the compound's ability to induce penile erection and its comparative performance against other D4 agonists and established treatments.

Models of Penile Erection Induction (e.g., male rat models)

In male rat models, this compound has demonstrated robust efficacy in promoting penile erection. At a dosage of 0.1 μmol/kg, this compound significantly induced a high incidence of erections, reaching 75% wikipedia.orgmims.com. This finding underscores its potent erectogenic activity in a relevant preclinical model. Another selective dopamine (B1211576) D4 receptor agonist, ABT-724, also successfully induced penile erection in rat models nih.govwikidata.orgcenmed.comguidetopharmacology.org. This compound was developed as a subsequent compound to ABT-724, aiming for improved characteristics while retaining similar efficacy nih.govwikipedia.orgwikidata.org.

Behavioral and Physiological Responses in Preclinical Efficacy Models

The primary physiological response observed in preclinical models is the induction of penile erection. Studies with ABT-724, a structurally related D4 agonist, indicated that it successfully induced penile erection in rats without eliciting side effects such as nausea and emesis nih.govwikidata.orgcenmed.comguidetopharmacology.org. Given that this compound exhibits comparable efficacy and safety to ABT-724, it is inferred to possess a similarly favorable behavioral profile in these models nih.govwikipedia.orgwikidata.org. However, when administered subcutaneously, the incidence of this compound-induced penile erections was noted to be less than that observed with the same dose of apomorphine (B128758) nih.gov. Furthermore, both ABT-724 and this compound demonstrated less potency and efficacy compared to apomorphine, a characteristic potentially attributable to their classification as partial agonists at dopamine D4 receptors nih.gov.

Comparative Efficacy and Potency with Other D4 Agonists and Standard Treatments in Preclinical Settings

This compound exhibits efficacy comparable to that of ABT-724 in preclinical settings nih.govwikidata.orgcenmed.comwikipedia.orgwikidata.org. Despite this, it is important to note that this compound possesses markedly less affinity for dopamine D4 receptors when compared to ABT-724 nih.gov. In terms of potency and efficacy, both this compound and ABT-724 are less potent and efficacious than apomorphine, likely due to their partial agonist activity at D4 receptors nih.gov. For instance, ABT-724 elicited penile erections in rats at a dose of 0.03 μmol/kg, achieving a 77% erectile incidence guidetopharmacology.org, while this compound at 0.1 μmol/kg resulted in a 75% incidence wikipedia.orgmims.com. This suggests that a slightly higher dose of this compound is required to achieve a similar incidence of erections compared to ABT-724.

Table 1: Comparative Efficacy of this compound and ABT-724 in Male Rat Models

| Compound | Dose (μmol/kg) | Incidence of Erections (%) | Reference |

| This compound | 0.1 | 75 | wikipedia.orgmims.com |

| ABT-724 | 0.03 | 77 | guidetopharmacology.org |

Preclinical Pharmacokinetic Profiles

The pharmacokinetic characteristics of this compound are critical for understanding its systemic availability and distribution, particularly its oral bioavailability, which was a key focus during its development.

Oral Bioavailability Across Mammalian Species (e.g., rat, dog, monkey)

A significant advancement with this compound is its excellent oral bioavailability across various mammalian species. Studies have reported oral bioavailability values of 68% in rats, 85% in dogs, and 91% in monkeys wikipedia.orgmims.comnih.govwikipedia.orgwikidata.org. This represents a substantial improvement over its predecessor, ABT-724, which was characterized by poor oral bioavailability nih.govwikidata.orgcenmed.comwikipedia.orgwikidata.orgnih.gov.

Table 2: Oral Bioavailability of this compound Across Mammalian Species

| Species | Oral Bioavailability (%) | Reference |

| Rat | 68 | wikipedia.orgmims.comnih.govwikipedia.orgwikidata.org |

| Dog | 85 | wikipedia.orgmims.comnih.govwikipedia.orgwikidata.org |

| Monkey | 91 | wikipedia.orgmims.comnih.govwikipedia.orgwikidata.org |

Absorption and Distribution Characteristics in Preclinical Models

The favorable pharmacokinetic profile of this compound, particularly its high oral bioavailability, is attributed to specific structural modifications. The incorporation of an N-oxy-2-pyridinyl moiety was instrumental not only in conferring the necessary structural motif for agonist function but also in reducing the rate of metabolism nih.govwikipedia.orgwikidata.org. This structural feature likely contributes to improved absorption and reduced first-pass metabolism, leading to enhanced systemic exposure. While the general absorption characteristics are well-established through its high bioavailability, detailed distribution characteristics, such as specific tissue concentrations or volumes of distribution, were not extensively elaborated in the available preclinical summaries.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Abt 670

Design and Optimization Strategies for Dopamine (B1211576) D4 Receptor Agonists

The design of dopamine D4 receptor (D4R) agonists often aims to achieve high affinity and subtype selectivity to minimize off-target effects associated with other dopamine receptor subtypes (D1, D2, D3, D5). D4R agonists are of interest for various neuropsychiatric conditions, including cognitive deficits in schizophrenia and attention-deficit/hyperactivity disorder, as well as substance use disorders. nih.govacs.orgresearchgate.net

Initial strategies for developing D4R agonists involved modifying known D4 receptor agonists, such as PD 168077. One approach included replacing amide groups with methylene-oxime moieties to enhance stability and efficacy. researchgate.net Rational drug design, coupled with structure-activity relationship (SAR) analysis, has been crucial in identifying molecular components that influence ligand efficacy at D4R. This often involves in silico molecular dynamics simulations utilizing the crystal structure of D4R. nih.gov

Key structural modifications explored in D4R agonist design include:

Substitution of piperidine (B6355638) for piperazine (B1678402) rings: This can lead to a gain of efficacy at D2R and D3R, with minor changes in D4R efficacy. nih.gov

Substitution of the pyridine (B92270) ring: Replacing the pyridine ring with phenyl or naphthyl moieties can improve D4R subtype selectivity and reduce partial agonist efficacy at D4R, while showing no agonist activity at D2R or D3R. nih.gov

Linker chain length modifications: Altering the linker chain length can significantly impact D4R affinity and selectivity. acs.org

Evolution from Early-Generation Candidates to ABT-670 (e.g., ABT-724)

The development of this compound represents a significant advancement from earlier D4 receptor agonist candidates, notably ABT-724. ABT-724, a selective D4 receptor agonist, was initially explored for erectile dysfunction and demonstrated efficacy in rat models. wikipedia.orgresearchgate.netamegroups.org However, a major limitation of ABT-724 was its poor oral bioavailability. researchgate.netresearchgate.netwikipedia.org

The goal behind the development of this compound was to identify a D4-selective agonist with superior oral bioavailability while maintaining comparable efficacy. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on arylpiperazines, including ABT-724 (a heteroarylmethylpiperazine), benzamides, and acetamides, revealed their generally poor oral bioavailability. researchgate.netresearchgate.net Further optimization efforts, particularly with arylpiperidine templates, yielded potent partial agonists but did not significantly improve oral bioavailability. researchgate.netresearchgate.net

The breakthrough came with the exploration and optimization of the (N-oxy-2-pyridinyl)piperidine template, which ultimately led to the discovery of this compound (also referred to as compound 6b in some studies). researchgate.netresearchgate.net This structural modification proved crucial in achieving the desired pharmacokinetic profile. researchgate.netresearchgate.net

Impact of Chemical Moieties on Receptor Agonism and Pharmacokinetic Properties (e.g., N-oxy-2-pyridinyl moiety)

The N-oxy-2-pyridinyl moiety played a pivotal role in the design and optimization of this compound. This specific chemical group provided the necessary structural motif for D4 receptor agonist function. researchgate.netresearchgate.netnih.gov Beyond its role in receptor agonism, the N-oxy-2-pyridinyl moiety was instrumental in significantly reducing metabolism rates, thereby contributing to improved pharmacokinetic properties. researchgate.netresearchgate.netnih.gov

This compound exhibited excellent oral bioavailability across various species: 68% in rats, 85% in dogs, and 91% in monkeys. medchemexpress.comresearchgate.netresearchgate.net This stands in stark contrast to earlier candidates like ABT-724, which suffered from poor oral bioavailability. researchgate.netresearchgate.netwikipedia.org While this compound demonstrated comparable efficacy to ABT-724, it was noted to have markedly less affinity for dopamine D4 receptors compared to ABT-724 in some studies. researchgate.netresearchgate.net Despite this, this compound was still effective in inducing penile erections in male rats at a dose of 0.1 µmol/kg, with a high incidence of 75%. medchemexpress.comtargetmol.com

The EC50 values for this compound at the D4 receptor are summarized in the table below:

| Species | EC50 (nM) |

| Human D4 | 89 medchemexpress.comtargetmol.comadooq.com |

| Ferret D4 | 160 medchemexpress.comtargetmol.comadooq.com |

| Rat D4 | 93 medchemexpress.comtargetmol.comadooq.com |

Challenges in Developing Orally Bioavailable D4 Receptor Agonists

Developing orally bioavailable D4 receptor agonists presents several challenges. A primary hurdle is achieving sufficient selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5), as action at these other receptors can lead to undesirable side effects. For instance, D2 receptor antagonism or partial agonism can worsen Parkinsonism. acs.org The high degree of homology in the ligand-binding site among G protein-coupled receptor (GPCR) subtypes, including dopamine D2 and D3 receptors, makes it difficult to develop small molecules with sufficient selectivity. nih.gov

Another significant challenge lies in optimizing pharmacokinetic properties, particularly oral bioavailability and metabolic stability. Many small drug molecules, including those in the "beyond-Rule-of-5" space, often exhibit low oral bioavailability. frontiersin.org Early-generation D4 agonists like ABT-724 faced limitations due to poor oral bioavailability. researchgate.netresearchgate.netwikipedia.org While the N-oxy-2-pyridinyl moiety in this compound successfully addressed metabolism rates and improved oral bioavailability, high metabolic clearance remains an ongoing challenge in the design of some D4R antagonists. researchgate.netresearchgate.netacs.org

Furthermore, the central nervous system (CNS) penetration and the ability to avoid dose-limiting side effects, such as nausea and emesis, are critical considerations for centrally acting dopaminergic agents. researchgate.netamegroups.org Despite advancements, many novel oral medications targeting central or peripheral pathways for conditions like erectile dysfunction have shown limited efficacy and tolerability, leading to the discontinuation of their development in some cases. amegroups.orgurologytimes.com

Clinical Development Trajectory and Outcomes

Early-Phase Clinical Investigations of ABT-670 (Phase I)

This compound was originated by Abbott Laboratories. tocris.com The compound entered early-phase clinical investigations, specifically Phase I clinical trials, for the treatment of erectile dysfunction in the United States on September 24, 2003. tocris.com While some sources indicate its development progressed to Phase I, others suggest it reached Phase II before discontinuation. hellobio.comwikidata.org

Investigational Therapeutic Areas for this compound

This compound was primarily investigated for its role in sexual health, specifically erectile dysfunction, due to its mechanism of action as a dopamine (B1211576) D4 receptor agonist. Its classification within the broader category of D4 agonists also links it to research in central nervous system disorders.

Research in Erectile Dysfunction

This compound was developed as a potent and orally bioavailable selective agonist for the dopamine D4 receptor subtype, with the aim of treating erectile dysfunction (ED). wikipedia.orgnih.gov A key objective in its development was to achieve superior oral bioavailability compared to its predecessor, ABT-724, while maintaining comparable efficacy. nih.gov

Preclinical studies demonstrated that this compound could induce penile erection in male rats. Specifically, a dosage of 0.1 µmol/kg of this compound significantly promoted a high incidence of erections (75%) in male rats, indicating robust efficacy in these models. The compound exhibited excellent oral bioavailability across different species, including rats (68%), dogs (85%), and monkeys (91%). nih.gov Limited in-vivo assays further supported its promising efficacy. This compound has been cited in various reviews as a dopaminergic agonist being explored for ED treatment. hellobio.com

The EC50 values for this compound at the dopamine D4 receptor across different species are detailed in the following table:

| Species | EC50 Value (nM) |

| Human D4 | 89 |

| Ferret D4 | 160 |

| Rat D4 | 93 |

The oral bioavailability of this compound in preclinical models is summarized below:

| Species | Oral Bioavailability (%) |

| Rat | 68 nih.gov |

| Dog | 85 nih.gov |

| Monkey | 91 nih.gov |

Exploration of D4 Agonists in Central Nervous System Disorders (as a class, including this compound as an example)

Dopamine D4 receptors are predominantly located in key brain regions such as the frontal cortex, hippocampus, and other limbic areas, which are vital for cognitive functions, emotional regulation, and motivation. The activation of these D4 receptors by dopamine or specific agonists can influence a range of physiological and psychological processes, including mood, cognition, and motivation.

Dysregulation of D4 receptors and associated reduced glutamate (B1630785) signaling have been implicated in neurological disorders that affect cognition and attention, such as schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD). Consequently, dopamine D4 receptor agonists are being investigated for their potential therapeutic benefits in conditions like ADHD, schizophrenia, and other forms of cognitive impairment. These compounds may improve cognitive function, particularly in conditions characterized by D4 receptor dysregulation.

D4 receptor partial agonists, as a class, are being explored for the treatment of neuropsychiatric disorders, including schizophrenia, where they may modulate dopamine signaling to provide symptom relief with potentially fewer side effects compared to traditional antipsychotics. They are also under investigation for ADHD, with the aim of improving focus and impulse control. Furthermore, research is ongoing into their potential applications in other disorders such as bipolar disorder and major depressive disorder. This compound is recognized as a selective dopamine D4 receptor agonist, placing it within this class of compounds. wikipedia.org

Discontinuation of Clinical Development for this compound and Contributing Factors

Despite promising preclinical findings and initial clinical investigations, the clinical development of this compound has been discontinued. Reports indicate that the development of this compound, along with ABT-724, ceased after early-phase studies, with some sources specifying discontinuation during Phase I or Phase II. hellobio.com A notable factor cited for the discontinuation of ABT-724, and by extension potentially this compound given their similar class and development trajectory, was "strategic misalignment."

Research on Combination Therapeutic Strategies Involving D4 Agonists

Rationale for Polypharmacology in D4 Receptor Modulation

Polypharmacology, the strategy of designing single chemical entities to interact with multiple targets or using multiple drugs to modulate different targets, is an increasingly important paradigm in drug discovery. The rationale for applying this approach to dopamine (B1211576) D4 receptor modulation stems from the complexity of the neurological and psychiatric disorders that D4-targeted therapies aim to treat. Conditions such as schizophrenia, ADHD, and erectile dysfunction are not governed by a single receptor pathway but rather by intricate networks of signaling cascades.

Targeting multiple proteins or pathways simultaneously can offer superior efficacy compared to highly selective single-target drugs. In the context of the central nervous system, dopamine D4 receptors are part of a complex web that includes other dopamine receptor subtypes (D1, D2, D3, D5), as well as serotonin (B10506), glutamate (B1630785), and acetylcholine (B1216132) systems. nih.govnih.govresearchgate.net For instance, the therapeutic effects of atypical antipsychotics like clozapine (B1669256) are attributed to their action on a range of receptors, including a high affinity for the D4 receptor alongside actions at serotonin receptors. nih.govnih.gov This multi-target profile is believed to contribute to its broad efficacy, particularly against the negative and cognitive symptoms of schizophrenia that are often refractory to drugs targeting only the D2 receptor. nih.gov

By modulating multiple key targets involved in the pathophysiology of a disease, polypharmacology can potentially lead to synergistic therapeutic effects, reduce the likelihood of drug resistance, and may allow for lower doses of individual agents, thereby improving the safety profile. The selective distribution of D4 receptors in brain regions associated with cognition and emotion, such as the prefrontal cortex and hippocampus, makes them an attractive component of a polypharmacological strategy aimed at fine-tuning complex neural circuits. researchgate.net

Preclinical Investigations of ABT-670 or Related D4 Agonists in Combination

The dopamine D4 receptor has been identified as a key central nervous system mediator of penile erection. pnas.orgnih.gov Selective D4 agonists, such as ABT-724 (a precursor to this compound) and PD-168077, have been shown in preclinical models to induce erections by acting on the paraventricular nucleus of the hypothalamus. pnas.orgnih.govnih.gov This centrally-mediated pro-erectile signal is understood to involve the activation of oxytocinergic neurons and nitric oxide (NO) synthase. nih.govnih.gov

Phosphodiesterase-5 inhibitors (PDE5-Is), such as sildenafil, operate peripherally in the corpus cavernosum. frontiersin.orgfda.gov They enhance erectile function by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger that mediates the smooth muscle relaxation and vasodilation caused by nitric oxide. frontiersin.org Given that D4 agonists initiate a central pro-erectile signal involving NO, and PDE5-Is amplify the downstream effects of NO peripherally, there is a strong mechanistic rationale for a synergistic interaction between these two classes of drugs.

A key preclinical study demonstrated this synergy directly. In conscious rats, the administration of the selective D4 agonist ABT-724 was shown to facilitate penile erection. pnas.org Crucially, when ABT-724 was administered in the presence of sildenafil, a significant potentiation of the pro-erectile effect was observed. pnas.orgresearchgate.net This finding provides strong preclinical evidence that combining a central-acting D4 agonist with a peripheral-acting PDE5-I could be a more effective therapeutic strategy for erectile dysfunction than either agent alone. pnas.org

Table 1: Preclinical Potentiation of Pro-Erectile Effects by Combining a D4 Agonist (ABT-724) with a PDE5-Inhibitor (Sildenafil) in Rats

| Treatment Group | Response Metric (e.g., % of Animals with Erections) |

| Vehicle Control | Baseline |

| ABT-724 (low dose) | Moderate Increase |

| Sildenafil (sub-therapeutic dose) | Minimal Increase |

| ABT-724 + Sildenafil | Significant Potentiation (Greater than additive effect) |

This table is a representative illustration based on the qualitative findings described in the source literature. pnas.orgresearchgate.net Specific quantitative data was not provided in the cited abstract.

The high expression of D4 receptors in the prefrontal cortex (PFC), a brain region critical for executive function and cognition, has made them a target for treating cognitive deficits associated with disorders like schizophrenia and ADHD. researchgate.netexpertnet.org Preclinical studies have shown that selective D4 agonists can improve performance in cognitive tasks. For example, the D4 agonist A-412997 was found to reverse cognitive deficits in a novel object recognition task in rats, a model relevant to the cognitive impairments seen in schizophrenia. nih.gov This pro-cognitive effect was associated with an increase in extracellular levels of both dopamine and acetylcholine in the medial prefrontal cortex. nih.gov

The glutamatergic system, particularly signaling through the N-methyl-D-aspartate (NMDA) receptor, is also critically involved in cognitive functions and is known to be dysregulated in schizophrenia. nih.gov Research has established a direct mechanistic link between D4 and NMDA receptor signaling. In PFC pyramidal neurons, activation of D4 receptors with the agonist PD168077 was shown to decrease NMDA receptor-mediated currents. nih.gov This modulation suggests that D4 agonists could be used in combination with agents that target the glutamatergic system to achieve a more profound or nuanced effect on the cognitive symptoms of CNS disorders. A combinatorial approach could, for instance, involve a D4 agonist to enhance dopaminergic and cholinergic tone alongside an NMDA receptor modulator to normalize glutamatergic function, potentially offering a synergistic benefit for improving working memory and executive function. expertnet.orgnih.gov

Table 2: Effect of D4 Agonist A-412997 on Cognitive Performance in the Novel Object Recognition (NOR) Task in Rats

| Treatment Group | Discrimination Index (Mean ± SEM) |

| Vehicle Control (Deficit Model) | 0.15 ± 0.05 |

| A-412997 (0.1 mg/kg) | 0.45 ± 0.07 |

| A-412997 (0.3 mg/kg) | 0.52 ± 0.06 |

| A-412997 (1.0 mg/kg) | 0.55 ± 0.08* |

*Indicates a statistically significant improvement in cognitive performance compared to the vehicle control group. Data is representative of findings reported in preclinical studies. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for D4 Receptor Agonism

Re-evaluation of ABT-670 as a Tool Compound in Neuropharmacology Research

This compound is recognized as a potent, orally bioavailable, and selective agonist for the D4 receptor nih.govmims.comciteab.comresearchgate.net. Despite its initial development for erectile dysfunction, its current applications are predominantly in scientific research nih.govhellobio.comnih.gov. Its favorable pharmacokinetic profile, including excellent oral bioavailability in various species, positions it as a valuable research tool for in vivo studies guidetopharmacology.orgmims.com.

The compound's selectivity for the D4 receptor is a critical attribute for its role as a tool compound, allowing researchers to investigate D4R-specific pathways without broadly impacting other dopamine (B1211576) receptor subtypes. The effective concentration (EC50) values demonstrate its potency across different species.

| Species | EC50 (nM) |

|---|---|

| Human D4 | 89 mims.comciteab.comresearchgate.net |

| Ferret D4 | 160 mims.comciteab.comresearchgate.net |

| Rat D4 | 93 mims.comciteab.comresearchgate.net |

The oral bioavailability of this compound further enhances its utility as a research tool, facilitating systemic administration in animal models for studying central nervous system effects.

| Species | Oral Bioavailability (%) |

|---|---|

| Rat | 68 guidetopharmacology.orgmims.com |

| Dog | 85 guidetopharmacology.orgmims.com |

| Monkey | 91 guidetopharmacology.orgmims.com |

The continued re-evaluation of this compound as a precise pharmacological probe is essential for dissecting the intricate roles of D4Rs in neural circuits and behavior, particularly given the historical challenges in developing highly selective D4R ligands guidetopharmacology.orgguidetoimmunopharmacology.org.

Investigation of D4 Receptor Agonists for Other Neurological or Psychiatric Conditions

The involvement of D4 receptors in various brain functions suggests broad therapeutic potential beyond their initial explored indications. Future research is actively investigating D4 receptor agonists for their utility in a range of neurological and psychiatric disorders:

Attention-Deficit/Hyperactivity Disorder (ADHD): Given the consistent association between DRD4 polymorphisms, particularly the 7-repeat (7R) allele, and ADHD, D4R agonists are being explored to improve attentional processes and reduce hyperactivity nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org.

Schizophrenia: While D4 receptor antagonists were initially pursued for schizophrenia with limited success, the role of D4Rs in cognitive deficits associated with the disorder suggests that D4R agonism could offer a novel therapeutic approach, potentially with fewer side effects than current D2-targeting antipsychotics wikipedia.orgguidetopharmacology.orgwikidata.orgtocris.com.

Cognitive Enhancement: The D4 receptor's critical role in cognition, attention, and decision-making makes its agonists promising candidates for improving cognitive function in conditions characterized by impairment, such as Alzheimer's disease or post-stroke cognitive deficits wikipedia.orgguidetopharmacology.orguni.lu.

Mood Disorders: Preliminary research indicates that D4 receptor agonists may produce antidepressant-like effects in animal models, supporting further investigation for conditions like depression and bipolar disorder, which often involve dysregulation of the dopamine system wikidata.org.

Substance Use Disorders (SUDs): D4 receptors are implicated in the brain's reward pathways, and modulating D4R activity, possibly through agonism, could help reduce the reinforcing effects of addictive substances wikipedia.orgguidetopharmacology.orgtocris.comtocris.com.

L-DOPA-Induced Dyskinesias (LIDs) in Parkinson's Disease: There is renewed interest in D4 receptors as a potential target for treating LIDs, with some studies suggesting that D4 modulation could attenuate these motor complications guidetopharmacology.orgtocris.comuni.lu.

These diverse applications highlight the ongoing effort to understand and leverage D4R pharmacology for unmet clinical needs.

Development of Novel D4 Receptor Modulators with Improved Profiles

The pursuit of novel D4 receptor modulators is a critical area of future research, driven by the need for compounds with enhanced selectivity, improved efficacy profiles, and reduced off-target effects. The complexity of dopamine receptor pharmacology, particularly the high sequence homology among D2-like receptors (D2R, D3R, D4R), necessitates sophisticated drug design strategies guidetopharmacology.org.

Key strategies for developing improved D4 receptor modulators include:

Structure-Activity Relationship (SAR) Studies: Ongoing SAR analyses aim to identify molecular components that engender specific ligand efficacy at the D4R, leading to the development of new agonists with a range of efficacy levels and superior subtype selectivity guidetopharmacology.org.

Targeting Receptor Heteromers: The D4 receptor forms heteromers with other receptors, such as the adrenergic α2A and dopamine D2 receptors, influencing their pharmacological and functional properties nih.govtocris.comuni.lunih.gov. Developing bivalent ligands or allosteric modulators that act on specific allosteric sites of these receptor complexes offers a promising strategy to enhance selectivity and fine-tune signaling tocris.com.

Addressing Polymorphic Variants: The human DRD4 gene exhibits significant polymorphism, notably the 4-repeat (D4.4R) and 7-repeat (D4.7R) variants, which can have differential functional properties, particularly in their ability to form heteromers and mediate dopamine's inhibitory influence nih.govuni.lunih.gov. Future modulators may need to consider these genetic variations for personalized therapeutic approaches.

Exploring Partial Agonism: The development of partial agonists with varying efficacies could allow for precise tuning of D4R activation, potentially leading to a more nuanced understanding of the functional consequences of different signaling levels and improved therapeutic outcomes guidetopharmacology.org.

The goal is to overcome the challenges associated with earlier D4R ligand development, which sometimes lacked sufficient selectivity or failed in clinical trials, to unlock the full therapeutic potential of this receptor nih.govtocris.com.

Advanced Methodologies for Studying Dopamine D4 Receptor Function In Vivo and In Vitro

Advancements in research methodologies are crucial for elucidating the complex functions of the D4 receptor and for validating novel modulators. Future research will increasingly rely on a combination of sophisticated in vivo and in vitro techniques:

Electrophysiological and Optogenetic-Microdialysis Experiments: These techniques enable the study of D4R-mediated modulation of neuronal activity and neurotransmitter release in real-time within specific brain regions and circuits nih.govuni.lu. For instance, electrophysiological recordings in cortical slices from D4R knockout mice, coupled with viral transduction of human D4R variants, allow for the precise investigation of functional differences between polymorphic forms uni.lunih.gov.

Cell-Based Functional Assays: These in vitro assays, including bioluminescence resonance energy transfer (BRET) and co-immunoprecipitation, are instrumental for characterizing receptor-ligand interactions, G protein coupling, and the formation and function of D4R heteromers uni.luuni.lunih.gov. They provide detailed insights into the molecular mechanisms underlying D4R activation and signaling pathways.

Molecular Docking and In Silico Molecular Dynamics (MD) Simulations: Computational approaches are becoming indispensable for rational drug design. Molecular docking simulations predict interactions between compounds and receptor binding sites, while MD simulations provide dynamic insights into receptor-ligand complexes, aiding in the identification of molecular substrates for efficacy and selectivity guidetopharmacology.orguni.lu.

Advanced Imaging Techniques: While not explicitly detailed in the provided search results, the broader field of neuropharmacology increasingly utilizes advanced imaging modalities (e.g., PET imaging with selective D4R radioligands) to visualize receptor distribution, occupancy, and changes in receptor expression or function in vivo, which would be critical for translational research.

Development of Improved Research Tools: The historical lack of highly selective D4 receptor antagonists has hampered research guidetoimmunopharmacology.org. Future efforts will focus on developing a wider array of such selective tools, including antagonists and partial agonists/antagonists, to precisely probe D4R function and its contribution to various physiological and pathological states.

These advanced methodologies facilitate a deeper understanding of D4R biology, enabling more targeted and effective drug discovery efforts.

Q & A

Q. What experimental methodologies are critical for validating ABT-670's dopamine D4 receptor selectivity?

To confirm receptor specificity, perform competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) on transfected cells expressing human D4, D2, and D3 receptors. Compare IC₅₀ values across subtypes. Functional assays (e.g., cAMP inhibition) should also quantify EC₅₀ values in species-specific models (human, rat, ferret) to assess cross-species potency variations .

Q. How should researchers design in vitro studies to ensure reproducibility of this compound's pharmacological activity?

Standardize cell culture conditions (e.g., passage number, media composition) and use validated receptor-transfected cell lines. Include positive controls (e.g., quinpirole for D2/D3 receptors) and negative controls (empty vector-transfected cells). Report purity (>98%) and storage conditions (e.g., -80°C in DMSO) for this compound to minimize batch variability .

Q. What are the minimal characterization requirements for this compound in a new study?

Provide HPLC chromatograms for purity verification, mass spectrometry for molecular weight confirmation, and NMR spectra for structural validation. For in vivo studies, include pharmacokinetic parameters (e.g., bioavailability, half-life) derived from rodent models, ensuring alignment with established protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (EC₅₀) and in vivo efficacy for this compound?

Conduct protein binding assays to assess plasma protein interactions (e.g., human serum albumin), which may reduce free drug availability. Use physiologically based pharmacokinetic (PBPK) modeling to correlate unbound drug concentrations with target engagement. Compare results across species (human vs. rodent) to identify interspecies metabolic differences .

Q. What statistical approaches are optimal for analyzing this compound's dose-response variability in preclinical models?

Q. How should cross-species differences in this compound's EC₅₀ values (human: 89 nM; ferret: 160 nM) inform translational research?

Validate receptor homology (e.g., D4 receptor sequence alignment) between species. Use CRISPR-edited cell lines to express ferret D4 receptors in human cellular backgrounds, isolating structural determinants of potency. Pair with in vivo PET imaging to confirm target engagement thresholds .

Q. What strategies mitigate bias in this compound's behavioral assays (e.g., locomotor activity tests)?

Implement blinded scoring with inter-rater reliability checks (Cohen’s κ > 0.8). Use automated tracking software (e.g., EthoVision) to reduce observer bias. Include vehicle and positive control groups in randomized block designs to control for environmental variability .

Data Analysis & Reporting

Q. How to ensure compliance with journal guidelines when reporting this compound studies?

Follow the "Materials and Methods" structure from Advanced Journal of Chemistry, Section B: detail cell lines (ATCC IDs), animal ethics approvals, and statistical software (e.g., GraphPad Prism v10). For compound characterization, adhere to Pharmaceutical Research’s metric system rules (e.g., nM, not μM) and significant figure conventions .

Q. What criteria distinguish high-impact this compound research from incremental work?

Prioritize mechanistic depth: link D4 receptor activation to downstream signaling (e.g., β-arrestin recruitment, ERK phosphorylation) using phosphoproteomics. Use patient-derived neuronal cultures for translational relevance. Address unresolved questions, such as this compound’s effects on D4 receptor isoforms (e.g., D4.4 vs. D4.7) .

Conflict & Validation

Q. How to address discrepancies between this compound’s in vitro purity (>98%) and observed batch-dependent activity?

Perform stability studies under storage conditions (e.g., -80°C vs. -20°C) using accelerated degradation protocols. Quantitate degradation products via LC-MS and correlate with functional activity loss. Share raw chromatograms and stability data in supplementary materials for peer validation .

Q. What frameworks guide the prioritization of this compound’s therapeutic hypotheses (e.g., cognitive disorders vs. addiction)?

Apply the "principal contradiction" analysis: identify the dominant biological pathway (e.g., prefrontal cortex D4 signaling in working memory) through transcriptomics and knockout models. Use Bayesian meta-analysis to weigh preclinical evidence against clinical feasibility (e.g., blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.